molecular formula C12H14O2S B14204597 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene CAS No. 918871-61-1

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene

Cat. No.: B14204597
CAS No.: 918871-61-1
M. Wt: 222.31 g/mol
InChI Key: FSSDAYQELHBTCW-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring bonded to a sulfonyl group and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of cyclopent-3-ene-1-sulfonyl chloride with 4-methylbenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the cyclopentene ring or the sulfonyl group, leading to different products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced cyclopentene or sulfonyl groups.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to engage in various chemical pathways, influencing its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-3-ene-1-sulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride
  • Cyclopent-3-ene-1-sulfonyl fluoride

Uniqueness

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene is unique due to the combination of a cyclopentene ring and a sulfonyl group attached to a methyl-substituted benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

918871-61-1

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopent-3-en-1-ylsulfonyl-4-methylbenzene

InChI

InChI=1S/C12H14O2S/c1-10-6-8-12(9-7-10)15(13,14)11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3

InChI Key

FSSDAYQELHBTCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC=CC2

Origin of Product

United States

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